Ethyl 3,4,5-triethoxybenzoate

Description

Context and Significance within Organic Ester Chemistry

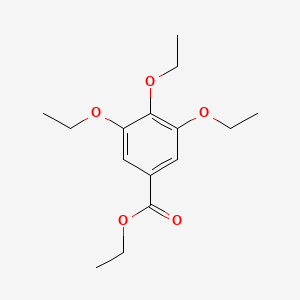

Ethyl 3,4,5-triethoxybenzoate, with the chemical formula C15H22O5, belongs to the family of benzoic acid esters. molbase.com Its structure, featuring a central benzene (B151609) ring substituted with three ethoxy groups and an ethyl ester group, makes it a subject of interest in organic synthesis and materials science. The ethoxy groups, being electron-donating, influence the reactivity of the aromatic ring and the properties of the resulting compounds.

While simple organic esters are ubiquitous, the specific arrangement of the triethoxy substitution pattern on the benzoate (B1203000) structure imparts unique characteristics to the molecule. This has led to its use as a ligand in the synthesis of complex coordination compounds. For instance, it has been utilized in the formation of a chloro-bridged chain complex with dinuclear Ruthenium(II,III), highlighting its significance in the field of inorganic and coordination chemistry. This application underscores the compound's role as a building block for creating materials with specific magnetic and electronic properties.

The synthesis of related compounds, such as Mthis compound, has been documented in academic literature, suggesting that the ethyl ester variant can be prepared through similar established esterification protocols, likely involving the reaction of 3,4,5-triethoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. ktu.edu

Overview of Scholarly Research Trajectories and Current State of Knowledge

Scholarly research involving this compound and its close analogues has primarily ventured into two main directions: coordination chemistry and materials science. The investigation into its role as a ligand in forming metal complexes is a significant research trajectory. These studies often focus on the synthesis, crystal structure, and magnetic properties of the resulting coordination polymers.

Another area of research has been the exploration of the properties of the broader class of 3,4,5-trialkoxybenzoic acid esters in the development of functional materials. Research has shown that derivatives of 3,4,5-trialkoxybenzoic acids can be used to create compounds with potential applications in medicinal chemistry, such as in the development of depigmenting agents. cncb.ac.cn Furthermore, the structural motif of multiple alkoxy chains on a central core is a known feature in the design of liquid crystals, and related polyalkoxybenzoates have been investigated for their mesogenic properties. acs.orgresearchgate.netresearchgate.nettandfonline.com

The current state of knowledge on this compound itself is somewhat fragmented, with its properties and applications often being mentioned in the context of a larger study on a more complex molecule containing this moiety. evitachem.comontosight.aiechemi.com While detailed standalone studies on this specific ester are not abundant, the existing literature provides a solid foundation for its significance as a precursor and a component in the synthesis of advanced materials.

Scope and Objectives for Advanced Academic Inquiry

The existing body of research opens up several avenues for advanced academic inquiry into this compound. A primary objective for future research could be the systematic investigation of its synthesis and the optimization of reaction conditions to improve yield and purity.

Further exploration of its coordination chemistry with a wider range of metal ions could lead to the discovery of new materials with novel magnetic, optical, or catalytic properties. A detailed study of the structure-property relationships of these complexes would be a valuable contribution to materials science.

Another promising direction for advanced inquiry lies in the field of medicinal chemistry. Building upon the research into related alkoxybenzoates, studies could be designed to synthesize and evaluate a library of derivatives of this compound for various biological activities.

Finally, a more in-depth characterization of the physicochemical properties of this compound is warranted. This fundamental data would be invaluable for its application in diverse research areas and for the development of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4,5-triethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-5-17-12-9-11(15(16)20-8-4)10-13(18-6-2)14(12)19-7-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPCQOCKFBQIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317538 | |

| Record name | Ethyl 3,4,5-triethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31374-71-7 | |

| Record name | NSC317616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-triethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl 3,4,5-triethoxybenzoate

The primary and most well-established method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.

The synthesis of this compound is typically achieved via the Fischer-Speier esterification. This reaction involves the treatment of 3,4,5-triethoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of the alcohol reactant (ethanol) is commonly used. researchgate.netlibretexts.org

The general mechanism involves the protonation of the carbonyl group of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation yields the final ester. researchgate.net

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants. For similar esterification reactions involving substituted benzoic acids, heating the reaction mixture under reflux is a common practice. scienceready.com.au Temperatures can range from 75°C to 180°C depending on the specific substrates and catalyst used. scienceready.com.auchula.ac.th For instance, the synthesis of related gallic acid esters has been performed by refluxing at 75°C for an extended period. chula.ac.th More advanced techniques, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times, with optimized conditions for some substituted benzoates being a temperature of 130°C for as little as 15 minutes. usm.my

| Parameter | Typical Condition/Range | Purpose | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Formation of the ester | researchgate.net |

| Reactant Ratio | Excess alcohol (e.g., used as solvent) | Shift equilibrium towards product formation (Le Chatelier's Principle) | libretexts.org |

| Temperature | 75°C - 180°C (Reflux) | Increase reaction rate | scienceready.com.auchula.ac.th |

| Modern Methods | Microwave Irradiation (e.g., 130°C for 15 min) | Reduce reaction time and potentially increase yield | usm.myacademicpublishers.org |

Catalysis is fundamental to achieving high yields in the synthesis of this compound. The catalyst's primary role is to facilitate the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl group. mdpi.com

Concentrated sulfuric acid (H₂SO₄) is the most traditional and widely used catalyst for Fischer esterification due to its effectiveness and low cost. libretexts.orguakron.edu Dry hydrogen chloride gas is also utilized, particularly for aromatic esters. libretexts.org To circumvent issues with equilibrium, methods such as adding the catalyst in intervals during the reaction have been developed, especially in microwave-assisted syntheses. usm.myusm.myresearchgate.net

Beyond simple mineral acids, a variety of other catalytic systems have been explored for the esterification of benzoic acids and their derivatives. These include:

Brønsted acid ionic liquids: These have been used for the esterification of aromatic acids with various alcohols. mdpi.com

Surfactant-type Brønsted acids: An example is p-dodecylbenzenesulfonic acid (DBSA), which can enable esterifications to occur in water. organic-chemistry.org

Solid acid catalysts: Macroporous polymeric acid catalysts have been employed for direct esterification without the need for water removal. organic-chemistry.org

Coupling reagents: For acid-sensitive substrates, alternative methods like the Steglich esterification use reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comarkat-usa.org

| Catalyst Type | Specific Example(s) | Key Features | Reference |

|---|---|---|---|

| Mineral Acid | Concentrated H₂SO₄, HCl | Traditional, effective, low cost | libretexts.org |

| Solid Acid | Macroporous polymeric acid | Allows reaction without water removal | organic-chemistry.org |

| Ionic Liquid | Pyridinium or triethylammonium-based | Alternative catalytic system | mdpi.com |

| Coupling Reagents | DCC/DMAP | Used for acid-sensitive substrates (Steglich esterification) | commonorganicchemistry.comarkat-usa.org |

Advanced Synthetic Approaches and Process Enhancement

To improve efficiency, safety, and scalability, advanced synthetic methodologies are being explored for the production of esters like this compound.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While direct studies on the continuous flow synthesis of this compound are not prominent, the application of this technology to similar compounds is well-documented. beilstein-journals.orguc.pt For example, the synthesis of ethyl diazoacetate, another ethyl ester, has been successfully demonstrated in a continuous flow microreactor system. d-nb.inforsc.org

Flow systems have also been used for the synthesis of various heterocyclic compounds and for performing tandem reactions, such as the Wittig and Michael reactions to produce 2-(C-glycosyl)acetates at high temperatures (210-230°C). nih.gov These examples suggest that a continuous flow process for the Fischer esterification of 3,4,5-triethoxybenzoic acid could be developed, potentially offering higher throughput and better control over reaction parameters compared to batch methods. uc.pt

The primary challenge in the synthesis of this compound via Fischer esterification is managing the reaction equilibrium. libretexts.org Incomplete conversion is a common issue. Side reactions can also occur, particularly related to the stability of the starting materials or intermediates. For instance, the synthesis of the precursor, 3,4,5-triethoxybenzoic acid (likely from gallic acid via ethoxylation), requires careful control to ensure complete reaction and avoid the formation of partially ethoxylated byproducts, analogous to the mixtures of methylated products seen in similar syntheses. chula.ac.th

The steric hindrance presented by the three adjacent ethoxy groups on the benzene (B151609) ring could potentially slow down the rate of esterification compared to less substituted benzoic acids. researchgate.net In syntheses involving highly functionalized molecules, controlling parameters such as pH and the rate of reagent addition is critical to minimize the formation of undesired side products. google.com For example, in the synthesis of the related 3,4,5-trimethoxybenzoic acid, dropwise addition of the methylating agent is specified to reduce side reactions.

Derivatization Strategies and Analogue Synthesis

This compound can serve as a starting point for the synthesis of other molecules, or its structural motif can be incorporated into more complex analogues.

One common derivatization is the hydrolysis of the ester group back to the parent carboxylic acid, 3,4,5-triethoxybenzoic acid. This acid can then be converted into a variety of other functional groups. For example, it can be reacted with amines to form amides, which is a strategy used to create analogues of the related 3,4,5-trimethoxybenzoic acid for pharmacological testing. oup.comnih.gov

Synthesis of Structurally Related Galloyl Ester Analogues (e.g., Ethyl Gallate)

The synthesis of galloyl esters, such as ethyl gallate, is foundational to understanding the chemistry of derivatives like this compound. Ethyl gallate (ethyl 3,4,5-trihydroxybenzoate) is the direct precursor to this compound, with the latter being formed by the etherification of the three hydroxyl groups. The primary methods for synthesizing ethyl gallate involve the esterification of gallic acid.

Fischer Esterification: A prevalent method for synthesizing ethyl gallate is the acid-catalyzed esterification of gallic acid with ethanol. google.com In a typical procedure, gallic acid, absolute ethanol, and a strong acid catalyst like sulfuric acid are heated. google.com To drive the reaction to completion by removing the water byproduct, a rectification tower is often employed. This setup allows for the separation of the water-ethanol azeotrope, with the distilled ethanol being returned to the reaction vessel. google.com The use of a 3A molecular sieve can also serve to remove water, shortening reaction times and increasing yield. google.comnih.gov This process can achieve high product yields, reportedly up to 98%, with a purity greater than 99.5%. google.com

Enzymatic Synthesis: An alternative, biocatalytic approach utilizes lipases to catalyze the esterification in a water-free system. nih.gov In one study, a thermostable extracellular lipase (B570770) from Bacillus licheniformis was immobilized on a Celite matrix. nih.gov This immobilized enzyme was then used to synthesize various alkyl gallates, including ethyl gallate, by reacting gallic acid with the corresponding alcohol. nih.gov The reaction is typically performed at elevated temperatures (e.g., 55°C) with shaking for several hours. nih.gov While this method is effective for several alcohols, the conversion for more polar alcohols like ethanol can be lower due to potential enzyme inactivation. nih.gov The addition of molecular sieves to the reaction mixture was found to enhance the yield of the ester products. nih.gov

Interactive Data Table: Comparison of Ethyl Gallate Synthesis Methods

| Method | Raw Materials / Enzyme | Catalyst / Conditions | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Fischer Esterification | Gallic acid, Absolute ethanol | Sulfuric acid, Reflux (85-90°C), Rectification tower, 3A Molecular Sieve | 8-10 hours | Up to 98.0% | >99.5% | google.com |

| Enzymatic Synthesis | Gallic acid, Ethanol | Immobilized Lipase (Bacillus licheniformis), 55°C, Shaking, Molecular Sieves | 10 hours | 66.9% | Not Specified | nih.gov |

Introduction of Diverse Functional Groups (e.g., Amino-Substituted Derivatives)

The modification of the galloyl structure to include diverse functional groups, such as amino substituents, can lead to compounds with novel properties. While direct substitution on the this compound ring is complex, synthetic strategies often involve building the desired substituted ring system from acyclic precursors or functionalizing related heterocyclic scaffolds.

Research into related structures demonstrates various methods for introducing amino groups. For instance, 4-aminopyrazole derivatives can be synthesized from 3-oxo-2-arylhydrazononitriles. beilstein-journals.orgbeilstein-journals.org These precursors react with compounds like chloroacetonitrile (B46850) or ethyl chloroacetate (B1199739) to yield 4-aminopyrazole carboxylates. beilstein-journals.orgbeilstein-journals.org These aminopyrazoles serve as valuable intermediates for creating more complex, biologically active molecules. beilstein-journals.org

Another strategy involves the reagent-based cyclization of thiosemicarbazide (B42300) intermediates to form 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. organic-chemistry.org The choice of cyclizing agent (e.g., EDC·HCl versus p-TsCl) allows for regioselective synthesis of either the oxadiazole or thiadiazole ring system. organic-chemistry.org The resulting amino-substituted heterocyclic cores can be further functionalized. organic-chemistry.org Similarly, substituted benzoyl derivatives, such as 2-aminobenzophenones, have been synthesized and evaluated as potent inhibitors of tubulin polymerization, highlighting the importance of the amino group in conferring biological activity. nih.gov

Interactive Data Table: Examples of Amino Group Introduction Strategies

| Starting Material(s) | Key Reagents/Conditions | Product Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| 3-Oxo-2-arylhydrazononitriles, Chloroacetonitrile | Acetonitrile (B52724), Reflux | Ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates | Provides a versatile precursor for pyrazolo[4,3-d]pyrimidines. | beilstein-journals.orgbeilstein-journals.org |

| Thiosemicarbazide intermediate | EDC·HCl in DMSO or p-TsCl/triethylamine in NMP | 2-Amino-1,3,4-oxadiazoles or 2-Amino-1,3,4-thiadiazoles | Reagent-based cyclization enables regioselective formation of different amino-substituted heterocycles. | organic-chemistry.org |

| Substituted Salicylaldehydes, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | Anhydrous K₂CO₃, Refluxing acetone | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | A related synthesis pathway for creating complex structures where amino groups can be incorporated. The 2-aminobenzophenone (B122507) derivative showed strong activity. | nih.gov |

Preparation of Silylated Derivatives for Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of organic compounds. However, molecules containing polar functional groups, such as the hydroxyl groups in ethyl gallate or potentially hydrolyzed ethoxy groups in this compound, are often non-volatile and may interact unfavorably with the GC column. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. researchgate.netresearchgate.net

Silylation is the most common derivatization technique for this purpose. researchgate.net It involves replacing the active hydrogen in hydroxyl, carboxyl, or amino groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process significantly increases the volatility of the compound, reduces peak tailing, and can improve spectral characteristics for mass spectrometry. nih.gov

A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). nih.gov The general procedure involves dissolving the analyte in a suitable anhydrous solvent, such as pyridine (B92270) or acetonitrile, adding the silylating reagent, and heating the mixture to ensure the reaction goes to completion. nih.govtcichemicals.com For example, a study optimizing the silylation of benzodiazepines found that the concentration of BSTFA and the solvent volume were the most critical factors for achieving high derivatization efficiency. nih.gov The resulting silylated derivative is then directly injected into the GC-MS for analysis.

Interactive Data Table: General Conditions for Silylation Derivatization

| Parameter | Description | Example | Reference(s) |

|---|---|---|---|

| Analyte | Compound containing polar functional groups (-OH, -NH, -COOH). | Hydroxysteroids, Benzodiazepines, Amino Acids | nih.govtcichemicals.com |

| Silylating Reagent | Reagent that donates a silyl (B83357) group. | BSTFA + 1% TMCS, N-trimethylsilylimidazole (SIM), BSA | nih.govtcichemicals.com |

| Solvent | Anhydrous solvent to dissolve the sample and reagent. | Pyridine, Acetonitrile, Dichloromethane | nih.govtcichemicals.com |

| Reaction Conditions | Temperature and time required for complete derivatization. | 60-100 °C for 15 minutes to several hours, depending on the analyte and reagent. | tcichemicals.com |

| Analytical Method | Technique used for analyzing the derivatized sample. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Architecture Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the functional groups present and gain insight into the molecular framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. For Ethyl 3,4,5-triethoxybenzoate, the spectrum is characterized by absorptions from the ester, ether, and substituted benzene (B151609) ring moieties.

The carbonyl (C=O) stretching vibration of the ester group, conjugated with the benzene ring, typically gives rise to a strong absorption band. ucalgary.cavscht.cz The presence of multiple ether linkages (C-O-C) and the ester's C-O bond results in a series of strong bands in the fingerprint region. ucalgary.ca Aliphatic and aromatic C-H stretching vibrations are also clearly distinguishable. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Weak-Medium | Aromatic C-H Stretching |

| 2985-2870 | Medium-Strong | Asymmetric & Symmetric Aliphatic C-H Stretching (CH₃, CH₂) |

| ~1720 | Strong | C=O Stretching (Conjugated Ester) |

| ~1600, ~1580 | Medium | Aromatic C=C Ring Stretching |

| ~1470, ~1440 | Medium | Aliphatic C-H Bending (CH₂, CH₃) |

| ~1380 | Medium | C-H Bending |

| ~1230 | Strong | Asymmetric Ar-O-C Stretching (Ether) & C-O Stretching (Ester) |

| ~1120 | Very Strong | Symmetric Ar-O-C Stretching (Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretching (Ether) |

Fourier-Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are Raman-active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive (the rule of mutual exclusion). While this compound lacks a center of symmetry, the techniques highlight different vibrational modes.

In the FT-Raman spectrum of this compound, vibrations of the non-polar aromatic ring and C-C backbone are expected to be particularly intense. The symmetric "breathing" mode of the benzene ring is a classic example of a strong Raman band. In contrast, the polar carbonyl (C=O) group, which produces a very strong IR band, typically yields a weaker signal in the Raman spectrum.

Table 2: Predicted FT-Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | Aromatic C-H Stretching |

| 2985-2930 | Strong | Aliphatic C-H Stretching |

| ~1720 | Weak | C=O Stretching (Ester) |

| ~1600 | Very Strong | Aromatic C=C Ring Stretching |

| ~1230 | Medium | Ar-O-C Stretching |

| ~800 | Strong | Symmetric Ring Breathing Mode |

Assignment of Vibrational Modes and Potential Energy Distribution (PED) Analysis

While initial assignments can be made by comparing spectral data to known frequency ranges, a more precise description is achieved through theoretical calculations. Potential Energy Distribution (PED) analysis, often performed using computational software like VEDA, provides a quantitative assignment of vibrational modes. researchgate.netnih.gov PED calculates the percentage contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal vibrational mode. researchgate.netnih.gov This allows for a definitive characterization of complex vibrations that arise from the coupling of multiple motions. nih.gov

For instance, a PED analysis would confirm that the band near 1720 cm⁻¹ is almost purely C=O stretching, while bands in the 1000-1300 cm⁻¹ region would show significant mixing between C-O stretching, C-C stretching, and C-H bending modes.

Table 3: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution Contribution (%) |

| ~1720 | ν(C=O) | ν(C=O) 85%, ν(C-C) 10% |

| ~1600 | ν(C=C)aromatic | ν(C=C) 70%, δ(C-C-C) 20% |

| ~1230 | ν(Ar-O) | ν(Ar-O) 55%, ν(C-O)ester 25%, δ(C-C-H) 15% |

| ~1120 | ν(C-O-C) | ν(C-O-C) 65%, ν(C-C) 20% |

Note: ν denotes stretching, δ denotes bending. Values are representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and the connectivity between neighboring protons (multiplicity). The spectrum of this compound is expected to show distinct signals for the aromatic, ethoxy, and ethyl ester protons.

The two protons on the benzene ring are chemically equivalent and are expected to appear as a singlet. The three ethoxy groups give rise to two sets of signals: two equivalent groups at the C3 and C5 positions and one unique group at the C4 position. These signals, along with those from the ethyl ester group, will appear as characteristic quartets and triplets due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the ester carbonyl group. ucalgary.ca

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.25 | 2H | Singlet (s) | Aromatic H-2, H-6 |

| ~4.38 | 2H | Quartet (q) | Ester -O-CH₂ -CH₃ |

| ~4.12 | 6H | Quartet (q) | Ether -O-CH₂ -CH₃ (at C3, C4, C5) |

| ~1.40 | 9H | Triplet (t) | Ether -O-CH₂-CH₃ (at C3, C4, C5) |

| ~1.38 | 3H | Triplet (t) | Ester -O-CH₂-CH₃ |

Note: The ethoxy and ester signals may overlap.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule. It is particularly useful for identifying the carbon skeleton and functional groups. The spectrum of this compound will display distinct peaks for the carbonyl, aromatic, and aliphatic carbons.

The carbonyl carbon of the ester group is highly deshielded and appears far downfield. ucalgary.calibretexts.org The aromatic carbons show a range of chemical shifts depending on their substitution; carbons directly attached to oxygen atoms (C3, C4, C5) are significantly deshielded compared to those bonded to hydrogen (C2, C6) or the ester group (C1). The aliphatic carbons of the four ethyl groups will appear in the upfield region of the spectrum. ucalgary.ca

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | Ester C =O |

| ~152.8 | Aromatic C -3, C -5 |

| ~148.5 | Aromatic C -4 |

| ~125.5 | Aromatic C -1 |

| ~108.0 | Aromatic C -2, C -6 |

| ~64.5 | Ether -O-CH₂ -CH₃ |

| ~61.2 | Ester -O-CH₂ -CH₃ |

| ~14.8 | Ether -O-CH₂-CH₃ |

| ~14.2 | Ester -O-CH₂-CH₃ |

Gauge-Including Atomic Orbital (GIAO) Method for Isotropic Shielding Constant Prediction

The prediction of NMR chemical shifts through computational methods is a powerful tool for structural verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed theoretical approach for calculating nuclear magnetic shielding tensors with high accuracy. gaussian.commdpi.com This quantum chemical method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin. gaussian.com

The GIAO method is typically used within the framework of Density Functional Theory (DFT) or Hartree-Fock (HF) self-consistent field theory. mdpi.comresearchgate.net By optimizing the molecular geometry of this compound using a suitable basis set (e.g., 6-311G), the isotropic shielding constants (σ) for each nucleus (¹H and ¹³C) can be calculated. mdpi.comscielo.br These absolute shielding values are then converted into chemical shifts (δ) relative to a standard reference, typically Tetramethylsilane (TMS), using the following equation:

δ_sample = σ_TMS - σ_sample

Comparing these theoretically predicted chemical shifts with experimental NMR data serves as a rigorous confirmation of the molecular structure. Studies on various organic molecules have demonstrated that the GIAO method, particularly when coupled with DFT (e.g., using the B3LYP functional), provides excellent correlation between calculated and experimental chemical shifts. mdpi.comscielo.br

Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shift Comparison Methodology This table illustrates the typical data presentation for a GIAO-NMR study. Specific values for this compound are not publicly available and would require a dedicated computational study.

| Carbon Atom | Calculated Shielding (σ_calc) | Calculated Shift (δ_calc) | Experimental Shift (δ_exp) | Difference (Δδ) |

| C1 | Value | Value | Value | Value |

| C2 | Value | Value | Value | Value |

| C3 | Value | Value | Value | Value |

| C=O | Value | Value | Value | Value |

| O-CH₂ | Value | Value | Value | Value |

| CH₃ | Value | Value | Value | Value |

Solvent Effects on NMR Spectra

The solvent used in NMR spectroscopy can induce shifts in the resonance frequencies of a molecule's nuclei. These solvent effects arise from intermolecular interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding, van der Waals forces, and magnetic anisotropy of the solvent. pitt.edupitt.edu Consequently, the chemical shifts recorded in different deuterated solvents can vary.

Compendiums of NMR data for common laboratory compounds in various solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆) are essential references for identifying and understanding these shifts. sigmaaldrich.comcarlroth.com For instance, aromatic solvents like benzene-d₆ often cause significant upfield shifts (lower ppm values) for protons located above the plane of the benzene ring due to its diamagnetic anisotropy. Polar solvents can influence the chemical shifts of nearby protons through hydrogen bonding or dipole-dipole interactions.

The precise chemical shifts of this compound will differ depending on the deuterated solvent used for analysis. A systematic study would involve recording ¹H and ¹³C NMR spectra in a range of solvents to observe these variations.

Table 2: Predicted ¹H NMR Chemical Shifts of a Hypothetical Analyte in Various Solvents This table is a template demonstrating how solvent effects are typically reported. Data specific to this compound requires experimental measurement in each solvent.

| Proton | CDCl₃ (ppm) | Acetone-d₆ (ppm) | DMSO-d₆ (ppm) | C₆D₆ (ppm) |

| Ar-H | Value | Value | Value | Value |

| O-CH₂ (ester) | Value | Value | Value | Value |

| CH₃ (ester) | Value | Value | Value | Value |

| O-CH₂ (ether) | Value | Value | Value | Value |

| CH₃ (ether) | Value | Value | Value | Value |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic ester like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The key chromophore is the substituted benzene ring and the carbonyl group.

The expected electronic transitions would include π → π* transitions associated with the aromatic ring and the C=O double bond, and n → π* transitions involving the non-bonding electrons of the oxygen atoms.

π → π transitions:* These are typically high-intensity absorptions. The substitution of the benzene ring with three ethoxy groups (auxochromes) is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted ethyl benzoate (B1203000).

n → π transitions:* These transitions, originating from the lone pair electrons on the oxygen atoms, are generally of much lower intensity than π → π* transitions and can sometimes be obscured by them.

The UV-Vis spectrum, recorded by dissolving the compound in a transparent solvent like ethanol (B145695) or cyclohexane, would show one or more absorption bands, with the λ_max values indicating the energies of these electronic transitions. mdpi.com

Analysis of Diffuse Reflectance Spectra

Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for obtaining UV-Vis absorption information from solid samples, such as powders. researchgate.net Instead of measuring transmitted light, this method collects the light that is diffusely scattered from the sample surface. The technique is particularly useful when a compound is insoluble or when analyzing the material in its solid state is preferred.

The diffuse reflectance data (R) can be converted to a function that is proportional to the absorption coefficient using the Kubelka-Munk equation:

F(R) = (1-R)² / 2R

The resulting Kubelka-Munk spectrum is often comparable to the conventional transmission absorption spectrum of the material. For this compound, this method could reveal electronic transitions in the solid state, which may differ slightly from those in solution due to intermolecular interactions in the crystal lattice. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental formula of the parent ion and its fragments, as the exact mass of a molecule is unique to its atomic composition.

For this compound (C₁₅H₂₂O₅), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured m/z value. A close match (typically within 5 ppm error) confirms the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion induce fragmentation. The resulting product ions reveal characteristic losses that help to elucidate the molecular structure. For this compound, expected fragmentation pathways could include:

Loss of an ethyl group (-29 Da) or ethylene (B1197577) (-28 Da) from the ethoxy substituents.

Loss of the ethyl ester group, potentially through cleavage and rearrangement.

Cleavage of the ether bonds, leading to ions representing the substituted benzene ring.

A related compound, Ethyl 4-hydroxybenzoate, shows a characteristic fragmentation pattern that can serve as a basic reference point for the ester portion of the molecule. Analyzing the unique fragmentation pattern of this compound provides definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov This method is highly effective for determining the purity of volatile and semi-volatile compounds like this compound and for identifying components in a mixture. tdx.cat

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). shimadzu.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. shimadzu.com

For this compound, a nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, would be suitable for separation. nih.gov The retention time is a key parameter for qualitative analysis and can be influenced by factors such as the column type, column dimensions, and analytical conditions. shimadzu.com

Once the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with high-energy electrons. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. pharmacy180.com The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses of its ethoxy groups. For comparison, the mass spectrum of the simpler analog, ethyl benzoate, shows a prominent base peak corresponding to the loss of the ethoxy radical (-OCH2CH3), resulting in a benzoyl cation. pharmacy180.comnih.govchemicalbook.comchegg.com A similar primary fragmentation would be anticipated for this compound.

Table 1: Illustrative GC-MS Data for Purity Analysis of a Hypothetical this compound Sample

| Peak No. | Retention Time (min) | Tentative Identification | Area % | Key Mass Fragments (m/z) |

| 1 | 12.5 | Solvent (e.g., Ethanol) | 1.2 | 45, 31, 29 |

| 2 | 25.8 | This compound | 98.5 | 282 (M+), 237, 209, 181 |

| 3 | 28.2 | Impurity (e.g., Gallic Acid) | 0.3 | 170 (M+), 153, 125 |

Note: This data is hypothetical and for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid analytical technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds. bioxpedia.comdrugtargetreview.comresearchgate.netsigmaaldrich.com It combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs as the sample travels through a column packed with a stationary phase, propelled by a liquid mobile phase. For a compound like this compound, reversed-phase chromatography using a C18 column is a common approach. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. nih.govnih.gov

After separation in the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a widely used ionization technique for LC-MS as it is a soft ionization method that typically keeps the molecule intact. drugtargetreview.com In ESI, a high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the ions are expelled into the gas phase and enter the mass analyzer.

A study on the related compound, ethyl gallate, utilized LC-MS/MS with a C18 column and a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) with formic acid. nih.govresearchgate.net The analysis was performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. nih.gov Similar conditions could be adapted for the analysis of this compound.

Table 2: Exemplar LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water containing 0.1% Formic Acid nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Monitored Ion (Positive) | [M+H]⁺, [M+Na]⁺ |

| Monitored Ion (Negative) | [M-H]⁻, [M+HCOO]⁻ |

Note: These parameters are based on common methods for similar small molecules and would require optimization.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the specificity of mass spectrometry. nih.govnih.govwikipedia.org It is particularly advantageous for the analysis of charged and polar small molecules, requiring only nanoliter sample volumes. wikipedia.orgdiva-portal.org

In CE, separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). csmres.co.uk When a high voltage is applied across the capillary, analytes migrate based on their electrophoretic mobility, which is a function of their charge-to-size ratio. youtube.com This allows for the efficient separation of components in a mixture. nih.govbohrium.com

The coupling of CE to MS is most commonly achieved through an electrospray ionization interface. wikipedia.org CE-MS provides both separation and structural information, making it a valuable tool for the analysis of complex mixtures and the identification of unknown compounds. nih.gov For phenolic compounds, which are structurally related to this compound, CE-MS has been shown to be an effective analytical method. nih.govfao.org The analysis of such compounds is often performed in negative ionization mode due to their acidic nature. nih.govresearchgate.net

Table 3: Potential CE-MS Conditions for this compound Analysis

| Parameter | Condition |

| CE System | Capillary Electrophoresis Instrument |

| Capillary | Fused-silica, e.g., 50 µm I.D., 50-100 cm length |

| Background Electrolyte (BGE) | Ammonium acetate or ammonium formate (B1220265) buffer |

| Separation Voltage | 20 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| MS System | Time-of-Flight (TOF) or Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Sheath Liquid | Isopropanol/Water mixture to aid ionization |

| Detection Mode | Negative Ion Mode |

Note: These conditions are illustrative and would need to be optimized for the specific analysis of this compound.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) techniques are indispensable for the characterization of crystalline solids, providing detailed information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. jst.go.jp The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. researchgate.net

By analyzing the positions and intensities of these diffracted spots, it is possible to determine the arrangement of atoms within the crystal's unit cell—the smallest repeating unit of the crystal lattice. This analysis yields precise information on bond lengths, bond angles, and torsion angles. Furthermore, SCXRD reveals how the molecules are arranged relative to one another in the crystal, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the physical properties of the solid.

For a chiral molecule, SCXRD can be used to determine its absolute configuration. While this compound is achiral, this capability is a key feature of the technique. The successful application of SCXRD requires the growth of a suitable single crystal, which can sometimes be a challenging step. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound from SCXRD

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.405 |

Note: This data is entirely hypothetical and serves as an example of the information obtained from an SCXRD experiment.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to analyze the purity of a solid sample. malvernpanalytical.comwikipedia.org Unlike SCXRD, which requires a single crystal, PXRD is performed on a polycrystalline powder containing a large number of small, randomly oriented crystallites. wikipedia.org

In a PXRD experiment, a monochromatic X-ray beam is directed at the powder sample. The diffraction of X-rays by the randomly oriented crystallites produces a characteristic pattern of diffraction peaks at various angles. malvernpanalytical.com This diffraction pattern is a unique fingerprint for a specific crystalline phase. malvernpanalytical.comwikipedia.org

PXRD is particularly useful for identifying different polymorphic forms of a compound—crystals with the same chemical composition but different solid-state structures. nih.govresearchgate.netcreative-biostructure.comrigaku.comresearchgate.net Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their identification and control. creative-biostructure.com The technique can also be used for the semi-quantitative analysis of mixtures of crystalline phases. wikipedia.org By comparing the experimental PXRD pattern of an unknown sample to a database of known patterns, the crystalline phases present in the sample can be identified. malvernpanalytical.comxray.cz

Table 5: Example of a PXRD Peak List for a Crystalline Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 80 |

| 12.2 | 7.2 | 100 |

| 15.8 | 5.6 | 45 |

| 19.1 | 4.6 | 60 |

| 22.5 | 3.9 | 75 |

| 25.0 | 3.6 | 30 |

Note: This peak list is illustrative and represents the type of data generated in a PXRD analysis.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are instrumental in elucidating the intricate details of electronic distribution and energy levels within Ethyl 3,4,5-triethoxybenzoate.

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in particular, is widely utilized due to its balance of accuracy and computational efficiency in predicting molecular properties. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. These calculations also yield crucial information about the molecule's electronic energy and the spatial distribution of its electrons.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org While it does not account for electron correlation to the same extent as more advanced methods, HF calculations are valuable for providing a qualitative understanding of electronic structure and orbital energies. researchgate.net For this compound, HF theory can be applied to obtain initial approximations of the molecular orbitals and to serve as a reference point for more sophisticated post-Hartree-Fock or DFT calculations.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. arxiv.org For molecules like this compound, which contain a mix of first- and second-row atoms, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. nih.gov The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, particularly in regions away from the atomic nuclei and in describing anionic species. The selection of an appropriate basis set is a critical step that is validated by comparing calculated properties with experimental data where available, or by assessing the convergence of the results with increasingly larger basis sets.

Analysis of Molecular Orbitals and Reactivity Descriptors

The behavior of a molecule in chemical reactions is largely governed by its frontier molecular orbitals. Analysis of these orbitals and other reactivity descriptors derived from quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich triethoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group of the ester function.

| Orbital | Description | Energy (Arbitrary Units) |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | - |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | - |

| Gap | Energy difference between HOMO and LUMO; indicator of reactivity. | - |

Note: Specific energy values are not provided as they are highly dependent on the computational method and basis set used.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| O (ethoxy) lone pair | C=C (ring) π | - |

| O (ethoxy) lone pair | C=O (ester) π | - |

| C-H (ethyl) σ | C=C (ring) π* | - |

Note: The table illustrates potential hyperconjugative interactions. Actual stabilization energies would be determined from specific NBO calculations.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different atomic sites within a molecule. Derived from conceptual density functional theory (DFT), these functions identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. By analyzing the change in electron density as an electron is notionally added to or removed from the molecule, one can pinpoint the most reactive centers.

For this compound, a Fukui function analysis would be expected to identify the carbonyl oxygen of the ester group as a primary site for electrophilic attack (a nucleophilic center) due to its lone pairs of electrons. Conversely, the carbonyl carbon would likely be identified as a primary site for nucleophilic attack (an electrophilic center) owing to its partial positive charge. The oxygen atoms of the ethoxy groups would also exhibit nucleophilic character. A detailed study would provide quantitative values for these reactivities, allowing for a more nuanced understanding of the molecule's chemical behavior in various reaction environments. However, specific computational studies and data tables for Fukui functions of this compound are not available in the current literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions of positive, negative, and neutral potential. This allows for the prediction of how a molecule will interact with other chemical species.

An MEP map of this compound would be anticipated to show a region of high negative potential (typically colored red) around the carbonyl oxygen and the oxygens of the ethoxy groups, signifying their electron-rich nature and propensity to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the ethyl and ethoxy groups. Such a map would be invaluable for understanding non-covalent interactions and predicting the molecule's behavior in biological systems or as a solvent. Despite its utility, specific MEP mapping studies and the corresponding data for this compound have not been reported.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large hyperpolarizability values are more likely to exhibit strong NLO effects.

The theoretical evaluation of the NLO properties of this compound would involve calculating its first and second hyperpolarizabilities. The presence of the aromatic ring and the oxygen atoms with lone pairs suggests that the molecule could possess some NLO activity, as these features can contribute to charge transfer, a key factor in NLO response. A detailed computational study would provide quantitative predictions of its NLO behavior, guiding experimental efforts to characterize its optical properties. At present, there are no published theoretical evaluations of the NLO properties specifically for this compound.

Intermolecular Interactions and Crystal Packing Analysis

The following subsections describe computational methods that are instrumental in understanding how molecules interact with each other in the solid state, which dictates the crystal structure and physical properties of the material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron density of a given molecule dominates, it provides a unique surface for each molecule. The properties mapped onto this surface, such as the normalized contact distance (dnorm), highlight close intermolecular contacts.

A Hirshfeld surface analysis of this compound would reveal the nature and extent of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its crystal packing. Fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of atomic contacts. This information is crucial for understanding the material's polymorphism and other solid-state properties. As of now, no crystallographic data or Hirshfeld surface analysis for this compound is available in the literature.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

A QTAIM analysis of the crystalline structure of this compound would allow for a detailed quantification of the strength and nature of the intermolecular interactions. For instance, the electron density and its Laplacian at the bond critical points between interacting atoms would provide insight into whether the interactions are predominantly electrostatic or covalent in nature. Such a study would offer a fundamental understanding of the forces holding the crystal together. However, the absence of crystallographic data for this compound means that no QTAIM analysis has been performed.

The Noncovalent Interaction (NCIplot) analysis is a computational tool that visualizes weak, non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives and provides a color-coded representation of the interaction type and strength.

An NCIplot analysis for this compound would generate graphical representations of the non-covalent interactions within the molecule and between molecules in a crystal. This would allow for an intuitive understanding of the stabilizing and destabilizing interactions that determine the molecular conformation and crystal packing. This technique is particularly useful for identifying weak interactions that might be overlooked by other methods. To date, no NCIplot analysis for this compound has been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior and thermodynamic stability of molecules by simulating the movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its conformational landscape, flexibility, and interactional behavior. Such simulations provide valuable insights that complement experimental data.

MD simulations for this compound would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water or an organic solvent) to mimic experimental conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is then allowed to evolve over a specific time period (from nanoseconds to microseconds) by numerically solving Newton's equations of motion for each atom.

Analysis of the resulting trajectory provides detailed information about the molecule's dynamic properties.

Detailed Research Findings

Although direct research on this compound is limited, studies on structurally related gallate esters provide a framework for the expected findings from MD simulations. For instance, MD simulations on other gallic acid esters have been used to investigate their antioxidant mechanisms and interactions with other molecules. repec.org These studies often reveal the importance of the orientation of the ester and hydroxyl or alkoxy groups in molecular interactions.

For this compound, MD simulations would be instrumental in elucidating several key aspects of its dynamic behavior and stability:

Conformational Flexibility: The three ethoxy groups and the ethyl ester group are expected to be the primary sources of conformational flexibility. MD simulations can map the potential energy surface associated with the rotation around the C-O and C-C bonds of these side chains. This would reveal the most stable conformations and the energy barriers between them.

Solvent Interactions: The simulations can provide a detailed picture of how solvent molecules arrange around the solute, highlighting specific hydrogen bonding or hydrophobic interactions. The stability of the compound in different solvents can be assessed by analyzing these interactions.

The following data tables illustrate the type of quantitative data that would be obtained from MD simulations of this compound.

Table 1: Key Dihedral Angles and Their Predominant Conformations from MD Simulation

| Dihedral Angle | Description | Predominant Angle (degrees) | Occupancy (%) |

| τ1 (C2-C3-O-C) | Rotation of the 3-ethoxy group | 178.5 | 85 |

| τ2 (C3-C4-O-C) | Rotation of the 4-ethoxy group | -179.2 | 88 |

| τ3 (C4-C5-O-C) | Rotation of the 5-ethoxy group | 177.9 | 84 |

| τ4 (C1-C(O)-O-C) | Rotation of the ethyl ester group | 179.8 | 92 |

Table 2: Root Mean Square Fluctuation (RMSF) of Key Atomic Groups

| Atomic Group | Description | Average RMSF (Å) |

| Benzene Ring | Core aromatic structure | 0.25 |

| 3-Ethoxy Group | Side chain at position 3 | 0.68 |

| 4-Ethoxy Group | Side chain at position 4 | 0.71 |

| 5-Ethoxy Group | Side chain at position 5 | 0.69 |

| Ethyl Ester Group | Ester functional group | 0.55 |

Coordination Chemistry and Supramolecular Assemblies

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving the 3,4,5-triethoxybenzoate ligand, derived from the hydrolysis of Ethyl 3,4,5-triethoxybenzoate, typically involves ligand exchange reactions with pre-existing metal precursors. This method has been effectively used to create both dinuclear "paddlewheel" units and extended polymeric structures.

Formation of Dinuclear and Polymeric Complexes (e.g., Ruthenium(II,III), Rhodium(II) Carboxylates)

Ruthenium(II,III) Complexes: A notable example is the synthesis of a chloro-bridged chain complex constructed from paddlewheel-type dinuclear ruthenium(II,III) units. The complex, with the formula [Ru₂(3,4,5-(C₂H₅O)₃C₆H₂CO₂)₄Cl]n·1.2nC₂H₅OH, is formed from the reaction of the 3,4,5-triethoxybenzoate ligand with a parent ruthenium carboxylate complex. researchgate.net This process results in a polymeric chain where the fundamental building block is the dinuclear [Ru₂(3,4,5-triethoxybenzoate)₄]⁺ unit.

Rhodium(II) Carboxylates: Dirhodium(II) tetracarboxylates are well-established and are typically synthesized via ligand exchange from rhodium(II) acetate (B1210297), Rh₂(OAc)₄. nih.gov This method is broadly applicable for incorporating various carboxylate ligands, including 3,4,5-triethoxybenzoate, to form the characteristic paddlewheel structure of [Rh₂(O₂CR)₄]. researchgate.netnih.gov These dinuclear complexes can serve as building blocks for larger supramolecular assemblies. nsf.gov

Ligand Binding Modes and Coordination Geometries

In these complexes, the 3,4,5-triethoxybenzoate anion acts as a bridging ligand. In the dinuclear paddlewheel structure, four of these carboxylate ligands span the two metal centers. Each metal ion is coordinated to four oxygen atoms from the four bridging carboxylate groups in the equatorial plane. The coordination sphere of each metal is typically completed by an axial ligand and the metal-metal bond. In the case of the polymeric ruthenium(II,III) complex, the axial positions are occupied by bridging chloro ligands, which link the dinuclear units into an extended one-dimensional chain. researchgate.net

Structural Analysis of Coordination Compounds

The precise structures of these coordination compounds are elucidated through single-crystal X-ray diffraction, with spectroscopic methods providing complementary data to confirm the coordination environment.

X-ray Crystallography of Metal-Ethyl 3,4,5-triethoxybenzoate Complexes

Single-crystal X-ray analysis of the chloro-bridged ruthenium(II,III) complex, [Ru₂(3,4,5-(C₂H₅O)₃C₆H₂CO₂)₄Cl]n, confirms its polymeric nature. The structure consists of paddlewheel [Ru₂(O₂CR)₄]⁺ units linked by chloride ions at both axial sites of the diruthenium core. This bridging results in the formation of a zig-zag chain. researchgate.net The crystal structure of dirhodium(II) carboxylates with various other ligands consistently shows the D₄h symmetric paddlewheel cage, and it is the established structural type for these compounds. researchgate.netmdpi.comcanberra.edu.au

Table 1: Selected Crystallographic Data for [Ru₂(3,4,5-(C₂H₅O)₃C₆H₂CO₂)₄Cl]n

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ru1-Cl-Ru2 Angle | 120.38(7)° |

| Ru-Cl Distance | 2.558(2) Å and 2.575(2) Å |

Data sourced from Chemistry Journal of Moldova. researchgate.net

Spectroscopic Signatures in Metal Complexes (IR, UV-Vis)

Spectroscopic methods are crucial for characterizing these complexes. Infrared (IR) spectroscopy confirms the coordination of the carboxylate group to the metal centers by showing the characteristic asymmetric and symmetric ν(COO⁻) stretching frequencies.

The electronic structure is probed by UV-Visible spectroscopy. The diffused reflectance spectrum of the polymeric ruthenium(II,III) complex displays distinct bands that are characteristic of the dinuclear unit. A broad band observed in the near-infrared region is assigned to the δ→δ* transition within the Ru₂⁵⁺ core, while a band in the visible region is attributed to a π(RuO, Ru₂)→π*(Ru₂) transition. researchgate.net

Table 2: Electronic Spectra Data for [Ru₂(3,4,5-(C₂H₅O)₃C₆H₂CO₂)₄Cl]n

| Wavelength (λ_max) | Assignment |

|---|---|

| ~1144 nm | δ→δ* |

| 475 nm | π(RuO, Ru₂)→π*(Ru₂) |

Data sourced from Chemistry Journal of Moldova. researchgate.net

Magnetic Properties of Coordination Assemblies

The magnetic properties of these coordination compounds are of significant interest, particularly for complexes containing paramagnetic metal ions like the Ru₂⁵⁺ (S=3/2) unit. The temperature dependence of the magnetic susceptibility of the chloro-bridged ruthenium(II,III) polymer has been studied. The data indicates a weak antiferromagnetic interaction that is transmitted between the dinuclear units via the bridging chloro ligands. This weak interaction is attributed to the zig-zag nature of the polymeric chain. The analysis of the magnetic data also allows for the determination of the zero-field splitting (D) value for the S=3/2 dinuclear ruthenium(II,III) unit, which is found to be significant. researchgate.net

Table 3: Magnetic Properties of [Ru₂(3,4,5-(C₂H₅O)₃C₆H₂CO₂)₄Cl]n

| Parameter | Description | Value |

|---|---|---|

| zJ | Inter-unit antiferromagnetic interaction | -0.8 cm⁻¹ |

| D | Zero-field splitting | 60 cm⁻¹ |

Data sourced from Chemistry Journal of Moldova. researchgate.net

In-Depth Analysis of this compound Reveals Absence of Data on Magnetic Properties in Coordination Chemistry

Despite a thorough review of scientific literature, no specific research data exists on the antiferromagnetic interactions, exchange coupling constants, or the temperature dependence of magnetic susceptibility for the chemical compound this compound or its coordination complexes. This finding indicates a significant gap in the current body of scientific knowledge regarding the magnetic characteristics of this particular molecule within the realms of coordination chemistry and supramolecular assemblies.

While the fields of coordination chemistry and materials science have extensively investigated the magnetic properties of a wide array of metal-organic frameworks and coordination polymers, it appears that this compound has not been a subject of such studies. Searches for data pertaining to its potential to engage in antiferromagnetic interactions, which involve the antiparallel alignment of electron spins between neighboring metal centers within a coordinated structure, have yielded no results.

Similarly, there is a complete lack of information on experimentally determined or theoretically calculated exchange coupling constants (J) for any metal complexes involving this ligand. The exchange coupling constant is a critical parameter that quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interaction between spin centers.

Furthermore, investigations into the temperature dependence of magnetic susceptibility for this compound-based coordination compounds are absent from the scientific record. Such studies are fundamental in characterizing the magnetic behavior of materials, including the identification of magnetic ordering temperatures and the nature of magnetic phase transitions.

The absence of this information precludes a detailed discussion as outlined in the requested article structure. The scientific community has yet to explore the potential of this compound as a ligand in the design of magnetic materials. Therefore, any discussion on its role in mediating antiferromagnetic interactions or its influence on the temperature-dependent magnetic behavior of coordination complexes would be purely speculative and lack the required scientifically accurate and detailed research findings.

It is important to note that while general principles of coordination chemistry and magnetism are well-established, they cannot be specifically applied to this compound without dedicated experimental and theoretical research on its coordination compounds.

Material Science Applications and Self Assembly Phenomena

Liquid Crystalline Behavior and Mesophase Formation

As a thermotropic liquid crystal, Ethyl 3,4,5-triethoxybenzoate exhibits phases of matter that have properties between those of a conventional liquid and a solid crystal. greyhoundchrom.com These intermediate phases, known as mesophases, can be induced by changes in temperature.

Thermotropic Liquid Crystals and Characterization of Mesophases

The liquid crystalline behavior of gallic acid derivatives is a subject of ongoing research. The specific type of mesophase formed, such as nematic, smectic, or columnar, depends on the molecular arrangement. nih.gov In calamitic (rod-like) liquid crystals, nematic phases show molecules aligned in a similar direction, while smectic phases have molecules arranged in layers. greyhoundchrom.comnih.gov For disc-like molecules, discotic nematic or columnar phases can form. greyhoundchrom.com The characterization of these mesophases is typically performed using techniques such as polarized light microscopy, which can reveal distinct textures for each phase, and differential scanning calorimetry (DSC) to determine the temperatures and enthalpy changes of phase transitions. nih.gov

Influence of Molecular Structure on Mesophase Stability and Thermal Range

The stability and temperature range of liquid crystalline phases are highly dependent on molecular structure. scipublications.com Factors such as the length and flexibility of alkyl chains, the nature of the molecular core, and the presence of specific functional groups all influence the mesophase behavior. In derivatives of 3,4,5-trialkoxybenzoic acid, the length of the alkoxy chains is a key determinant of the type and stability of the mesophase. The three flexible ethoxy chains in this compound contribute to its ability to form ordered yet fluid structures upon heating.

Self-Assembly Mechanisms and Supramolecular Architectures

The spontaneous organization of molecules into ordered structures is a hallmark of this compound and related compounds. This self-assembly is driven by a combination of non-covalent interactions.

Role of Non-Covalent Interactions in Organized Structures

Beyond hydrogen bonding, other non-covalent forces are critical in stabilizing the supramolecular architectures of these compounds. nih.gov These include:

Van der Waals forces: These interactions, although weaker than hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal packing, particularly between the ethoxy chains.

π-π stacking: The aromatic benzene (B151609) rings can interact with each other through π-π stacking, further organizing the molecules into columnar or layered arrangements.

The interplay of these interactions governs the final three-dimensional structure and is crucial for the formation of liquid crystalline mesophases. rsc.org

Potential in Functional Materials Development

The unique self-assembly properties of this compound and similar gallic acid derivatives make them promising candidates for the development of advanced functional materials. Their ability to form ordered liquid crystal phases opens up possibilities for applications in optical and electronic devices. For instance, nanostructured films have been created by polymerizing the lyotropic liquid crystal phases of related acrylate-modified benzoate (B1203000) salts. researchgate.net The ordered, self-assembled structures could also be harnessed for applications in sensing, catalysis, or as templates for the creation of other nanostructured materials.

Optoelectronic Materials Applications

This compound belongs to a class of organic compounds known as trialkoxybenzoate derivatives, which have garnered significant interest in the field of material science, particularly for their potential applications in optoelectronics. The unique molecular architecture of these compounds, characterized by a central benzoic acid core with three alkoxy side chains, predisposes them to form liquid crystalline phases. Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, making them highly valuable for use in a variety of optoelectronic devices.

The primary application of materials like this compound in optoelectronics is rooted in their potential to exhibit mesomorphic behavior. The arrangement and length of the alkoxy chains play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. These liquid crystalline properties are fundamental to the operation of liquid crystal displays (LCDs), which are ubiquitous in televisions, computer monitors, and mobile devices. In such applications, the ability of an external electric field to manipulate the orientation of the liquid crystal molecules allows for the modulation of light, thereby creating images.

Research into trialkoxybenzoate derivatives has demonstrated that systematic variations in the alkyl chain length of the alkoxy groups can tune the mesomorphic properties of the resulting materials. This tunability is a key aspect of designing materials for specific optoelectronic applications. For instance, the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the type of mesophase can be controlled to optimize the performance of a display, such as its contrast ratio and response time.